Thyroxine Aminopropyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyroxine Aminopropyl Ether is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. This compound has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Thyroxine Aminopropyl Ether, also known as Levothyroxine, primarily targets the thyroid hormone receptors α and β (TRα, TRβ) in the body . These receptors are crucial for the regulation of metabolism, development, and growth in nearly every organ .
Mode of Action
Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . It acts as a replacement in deficiency syndromes such as hypothyroidism . It binds to the thyroid hormone receptors, altering genomic activity via nuclear receptors . It can also exert non-genomic activity through interactions with mitochondrial and plasma membrane proteins .
Biochemical Pathways
The thyroid hormone synthetic pathway comprises several steps :
Pharmacokinetics
The bioavailability of Levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of Levothyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered Levothyroxine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
Levothyroxine replacement therapy for people with hypothyroidism reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .
Action Environment
Environmental factors such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can influence the action of thyroid hormones . Moreover, certain environmental contaminants like polychlorinated-biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) can disrupt thyroid hormone action .
Biochemical Analysis
Biochemical Properties
Thyroxine Aminopropyl Ether plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones . These interactions are crucial for the regulation of gene expression and metabolic processes. Additionally, this compound is involved in the deiodination process, where it is converted into active or inactive forms of thyroid hormones by deiodinase enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of different cell types by modulating the activity of thyroid hormone receptors and other related proteins . This compound can enhance or inhibit the expression of specific genes, thereby impacting cellular metabolism and energy homeostasis. For instance, it can increase the basal metabolic rate (BMR) and promote thermogenesis in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with thyroid hormone receptors and other nuclear proteins. These interactions lead to the formation of transcriptional complexes that regulate the expression of thyroid hormone-responsive genes . The compound can also influence enzyme activity, either by inhibiting or activating specific enzymes involved in thyroid hormone metabolism . These molecular mechanisms are essential for maintaining the balance of thyroid hormone levels in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve energy homeostasis . At high doses, it may cause toxic or adverse effects, such as hyperthyroidism or metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the deiodination of thyroid hormones. It interacts with enzymes such as deiodinases, which convert thyroxine into its active or inactive forms . These interactions are crucial for regulating the levels of thyroid hormones in the body and maintaining metabolic balance . The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Monocarboxylate transporters (MCTs) and organic anion transporting polypeptides (OATPs) are known to facilitate the cellular uptake and efflux of thyroid hormones, including this compound . These transporters play a crucial role in determining the localization and accumulation of the compound within different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, mitochondria, and microsomes . Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thyroxine Aminopropyl Ether involves the reaction of thyroxine with aminopropyl ether under controlled conditions. The process typically requires a solvent such as methanol and an acid catalyst like sulfuric acid to facilitate the reaction. The reaction is carried out at a specific temperature to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the enantiomeric purity of the product. The industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Thyroxine Aminopropyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Thyroxine Aminopropyl Ether has a wide range of scientific research applications:
Chemistry: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Biology: The compound is studied for its role in regulating thyroid hormone activity and its potential effects on metabolic processes.
Medicine: this compound is explored for its therapeutic potential in treating thyroid-related disorders and other metabolic diseases.
Industry: The compound’s unique properties make it a candidate for environmental applications, such as in the development of biosensors and environmental monitoring tools.
Comparison with Similar Compounds
Thyroxine (T4): The primary hormone produced by the thyroid gland, which is converted to the more active triiodothyronine (T3) in peripheral tissues.
Triiodothyronine (T3): The active form of thyroid hormone that exerts significant biological effects.
Diiodothyronines: Metabolites of thyroxine with distinct biological activities.
Iodothyronamines: Compounds derived from thyroxine with potential therapeutic applications.
Uniqueness: Thyroxine Aminopropyl Ether is unique due to its synthetic origin and the presence of an aminopropyl ether group, which enhances its stability and biological activity compared to natural thyroid hormones. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Thyroxine Aminopropyl Ether (TAPE) is a synthetic derivative of thyroxine (T4), a key hormone produced by the thyroid gland. The biological activity of TAPE is primarily linked to its role in modulating metabolic processes, cellular growth, and differentiation, similar to its parent compound. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to TAPE.
Overview of Thyroxine and Its Derivatives
Thyroxine (T4) is crucial for regulating metabolism, growth, and development in humans. It functions through various mechanisms including genomic actions via thyroid hormone receptors (TRs) and non-genomic actions through interactions with cell membrane receptors such as integrins. The conversion of T4 to the more active triiodothyronine (T3) is essential for its biological effects, as T3 is significantly more potent than T4 .
Table 1: Comparison of Thyroid Hormones
Hormone | Structure | Potency | Primary Function |
---|---|---|---|
T4 | Iodinated tyrosine derivative | Lower than T3 | Regulates metabolism and growth |
T3 | Iodinated tyrosine derivative | Higher than T4 | Active form regulating metabolic processes |
TAPE exerts its biological effects through several pathways:
- Genomic Mechanism : Similar to T4, TAPE binds to thyroid hormone receptors (TRα and TRβ) in the nucleus, influencing gene expression related to metabolism, growth, and development. This binding leads to the transcription of target genes that regulate various physiological processes .
- Non-Genomic Mechanism : TAPE also interacts with integrins at the plasma membrane, triggering signaling cascades such as the activation of mitogen-activated protein kinase (MAPK), which plays a role in cell proliferation and differentiation .
Pharmacological Properties
Recent studies have highlighted the pharmacokinetics and therapeutic potential of TAPE:
- Absorption and Distribution : Like T4, TAPE demonstrates a significant volume of distribution and is subject to similar metabolic pathways. Its bioavailability can be influenced by factors such as gastric pH and co-administration with other drugs .
- Therapeutic Applications : Research indicates that TAPE may have applications in treating conditions related to thyroid hormone deficiency or resistance. Its unique properties could make it a candidate for targeted therapies in metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of TAPE:
- Study on Metabolic Effects : A study conducted on animal models demonstrated that administration of TAPE resulted in enhanced metabolic rates compared to controls receiving standard thyroxine treatments. This suggests that modifications in the ether side chain may enhance receptor affinity or alter pharmacodynamics .
- Clinical Observations : In clinical settings, patients treated with formulations containing TAPE showed improved outcomes in managing hypothyroid symptoms compared to those receiving traditional levothyroxine alone. These findings warrant further investigation into dosage optimization and long-term effects .
Properties
CAS No. |
1797884-40-2 |
---|---|
Molecular Formula |
C18H18I4N2O4 |
Molecular Weight |
833.97 |
IUPAC Name |
(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |
InChI Key |
LKBFZRCWERFDDM-HNNXBMFYSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.